Cas no 1283953-63-8 (3-Amino-2-(3-fluoropyridin-2-yl)propan-1-ol)

3-Amino-2-(3-fluoropyridin-2-yl)propan-1-ol is a fluorinated pyridine derivative with a propanolamine backbone, offering versatile utility in pharmaceutical and agrochemical synthesis. Its structural features, including the 3-fluoropyridinyl moiety and amino-alcohol functionality, make it a valuable intermediate for designing bioactive compounds. The fluorine substitution enhances metabolic stability and binding affinity in target molecules, while the amino and hydroxyl groups provide reactive sites for further derivatization. This compound is particularly useful in the development of kinase inhibitors, receptor modulators, and other small-molecule therapeutics. High purity and consistent quality ensure reliable performance in research and industrial applications. Proper handling under controlled conditions is recommended due to its reactive nature.
3-Amino-2-(3-fluoropyridin-2-yl)propan-1-ol structure
1283953-63-8 structure
Product name:3-Amino-2-(3-fluoropyridin-2-yl)propan-1-ol
CAS No:1283953-63-8
MF:C8H11FN2O
Molecular Weight:170.184145212173
CID:5763234
PubChem ID:63216049

3-Amino-2-(3-fluoropyridin-2-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

    • 1283953-63-8
    • 3-amino-2-(3-fluoropyridin-2-yl)propan-1-ol
    • AKOS012518633
    • EN300-1840667
    • 3-Amino-2-(3-fluoropyridin-2-yl)propan-1-ol
    • インチ: 1S/C8H11FN2O/c9-7-2-1-3-11-8(7)6(4-10)5-12/h1-3,6,12H,4-5,10H2
    • InChIKey: RSUHLZMOVXECJY-UHFFFAOYSA-N
    • SMILES: FC1=CC=CN=C1C(CO)CN

計算された属性

  • 精确分子量: 170.08554114g/mol
  • 同位素质量: 170.08554114g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 134
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.6
  • トポロジー分子極性表面積: 59.1Ų

3-Amino-2-(3-fluoropyridin-2-yl)propan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1840667-2.5g
3-amino-2-(3-fluoropyridin-2-yl)propan-1-ol
1283953-63-8
2.5g
$1370.0 2023-09-19
Enamine
EN300-1840667-0.1g
3-amino-2-(3-fluoropyridin-2-yl)propan-1-ol
1283953-63-8
0.1g
$615.0 2023-09-19
Enamine
EN300-1840667-1g
3-amino-2-(3-fluoropyridin-2-yl)propan-1-ol
1283953-63-8
1g
$699.0 2023-09-19
Enamine
EN300-1840667-5g
3-amino-2-(3-fluoropyridin-2-yl)propan-1-ol
1283953-63-8
5g
$2028.0 2023-09-19
Enamine
EN300-1840667-1.0g
3-amino-2-(3-fluoropyridin-2-yl)propan-1-ol
1283953-63-8
1g
$1343.0 2023-06-04
Enamine
EN300-1840667-0.5g
3-amino-2-(3-fluoropyridin-2-yl)propan-1-ol
1283953-63-8
0.5g
$671.0 2023-09-19
Enamine
EN300-1840667-10.0g
3-amino-2-(3-fluoropyridin-2-yl)propan-1-ol
1283953-63-8
10g
$5774.0 2023-06-04
Enamine
EN300-1840667-10g
3-amino-2-(3-fluoropyridin-2-yl)propan-1-ol
1283953-63-8
10g
$3007.0 2023-09-19
Enamine
EN300-1840667-0.05g
3-amino-2-(3-fluoropyridin-2-yl)propan-1-ol
1283953-63-8
0.05g
$587.0 2023-09-19
Enamine
EN300-1840667-0.25g
3-amino-2-(3-fluoropyridin-2-yl)propan-1-ol
1283953-63-8
0.25g
$642.0 2023-09-19

3-Amino-2-(3-fluoropyridin-2-yl)propan-1-ol 関連文献

3-Amino-2-(3-fluoropyridin-2-yl)propan-1-olに関する追加情報

Recent Advances in the Study of 3-Amino-2-(3-fluoropyridin-2-yl)propan-1-ol (CAS: 1283953-63-8)

3-Amino-2-(3-fluoropyridin-2-yl)propan-1-ol (CAS: 1283953-63-8) is a fluorinated pyridine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly those targeting neurological and inflammatory disorders. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, synthetic pathways, and therapeutic potential.

The compound's unique structure, featuring a fluoropyridine moiety and an amino alcohol group, makes it a versatile building block for the design of novel pharmaceuticals. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of selective kinase inhibitors, which are crucial for treating cancers and autoimmune diseases. The study reported that derivatives of 3-Amino-2-(3-fluoropyridin-2-yl)propan-1-ol exhibited high binding affinity and specificity for target kinases, with minimal off-target effects.

Another significant development involves the use of this compound in the development of positron emission tomography (PET) tracers. Researchers at the University of California, San Francisco, recently utilized 3-Amino-2-(3-fluoropyridin-2-yl)propan-1-ol to develop a novel PET tracer for imaging neuroinflammation. The tracer, labeled with fluorine-18, showed excellent blood-brain barrier penetration and high specificity for activated microglia, making it a promising tool for diagnosing and monitoring neurodegenerative diseases such as Alzheimer's and Parkinson's.

In addition to its therapeutic applications, recent advancements in synthetic chemistry have streamlined the production of 3-Amino-2-(3-fluoropyridin-2-yl)propan-1-ol. A 2024 paper in Organic Letters described a scalable, one-pot synthesis method that significantly reduces production costs and improves yield. This method employs a catalytic asymmetric hydrogenation strategy, which ensures high enantiomeric purity—a critical factor for pharmaceutical applications.

Despite these promising developments, challenges remain in the clinical translation of compounds derived from 3-Amino-2-(3-fluoropyridin-2-yl)propan-1-ol. Issues such as metabolic stability, bioavailability, and potential toxicity need to be addressed in future studies. However, the compound's versatility and the growing body of research supporting its utility suggest that it will continue to be a focal point in drug discovery efforts.

In conclusion, 3-Amino-2-(3-fluoropyridin-2-yl)propan-1-ol (CAS: 1283953-63-8) represents a valuable scaffold in medicinal chemistry, with applications ranging from kinase inhibitors to diagnostic imaging agents. Ongoing research is expected to further elucidate its potential and overcome existing limitations, paving the way for its integration into next-generation therapeutics.

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